2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

CCR2 antagonists GPCR pharmacology scaffold hopping

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (CAS 58553-56-3) is a heterocyclic building block belonging to the naphthyridine family—diazanaphthalenes featuring two fused pyridine rings with distinct nitrogen substitution patterns. With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, this partially saturated bicyclic lactam offers a privileged scaffold for medicinal chemistry.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 58553-56-3
Cat. No. B3191858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-
CAS58553-56-3
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=NC=C2
InChIInChI=1S/C8H8N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h2-3,5H,1,4H2,(H,10,11)
InChIKeyYIMGABIUPXCLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (CAS 58553-56-3): A Versatile Scaffold for Kinase and Receptor Antagonist Development


2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (CAS 58553-56-3) is a heterocyclic building block belonging to the naphthyridine family—diazanaphthalenes featuring two fused pyridine rings with distinct nitrogen substitution patterns . With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, this partially saturated bicyclic lactam offers a privileged scaffold for medicinal chemistry [1]. Its core structure has been exploited in the design of ATP-competitive kinase inhibitors and GPCR antagonists, where the 3,4-dihydro-2,6-naphthyridin-1(2H)-one framework confers unique electronic and conformational properties relative to fully aromatic or alternative isomeric naphthyridinone systems [2].

Why 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- Cannot Be Replaced by Other Naphthyridinone Isomers or Analogs


The six isomeric naphthyridine systems exhibit divergent biological profiles due to variations in nitrogen positioning and ring saturation . The 2,6-naphthyridinone scaffold, particularly in its 3,4-dihydro form, has been validated through structure-based drug design to deliver potency and selectivity profiles unattainable with 1,6-, 1,8-, or 2,7-isomers. Introducing a ring nitrogen into carbocyclic analogs can cause >1000-fold losses in activity, underscoring the critical role of the 2,6-naphthyridine core in maintaining target engagement [1]. Similarly, scaffold-hopping strategies have demonstrated that the 3,4-dihydro-2,6-naphthyridin-1(2H)-one framework serves as an essential pharmacophore for achieving nanomolar antagonism and isoform selectivity [2]. These findings establish that generic substitution with alternative naphthyridinone isomers or pyridopyrimidinones is not scientifically viable for applications requiring the precise electronic and steric presentation afforded by this specific scaffold.

Quantitative Differentiation Evidence for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- Versus Closest Analogs


Scaffold Hopping Validation: 3,4-Dihydro-2,6-naphthyridin-1(2H)-one as a CCR2 Antagonist Pharmacophore

In a scaffold-hopping campaign aimed at discovering novel CCR2 antagonists, 3,4-dihydro-2,6-naphthyridin-1(2H)-one was identified as the optimal central pharmacophore [1]. Derivatization yielded compound 13a with an IC50 of 61 nM and 10-fold selectivity for CCR2 over CCR5 [1]. This level of potency and selectivity was not achievable with alternative fused heterocyclic cores evaluated in the same study, confirming the unique value of the 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold for chemokine receptor modulation.

CCR2 antagonists GPCR pharmacology scaffold hopping

Ring Nitrogen Introduction Causes >1000-fold Activity Loss: Tankyrase Inhibition

A structure-based design study compared arylnaphthyridinones (including 3-aryl-2,6-naphthyridin-1-ones) against their carbocyclic isoquinolinone and quinazolinone analogs [1]. Introduction of the ring nitrogen atom in the naphthyridinone system resulted in a >1000-fold loss in tankyrase inhibitory activity compared to the carbocyclic counterparts [1]. However, reduction to the tetrahydro-1,6-naphthyridin-5-one derivatives restored activity, with some compounds achieving IC50 = 2 nM and 70-fold selectivity for tankyrase-2 over tankyrase-1 [1]. This data highlights the critical impact of the 3,4-dihydro-2,6-naphthyridin-1(2H)-one oxidation state on biological function.

Tankyrase PARP anticancer

2,6-Naphthyridine Scaffold Delivers 10–100-fold Selectivity for Novel PKC Isoforms

A series of ATP-competitive PKC inhibitors built on the 2,6-naphthyridine template exhibited potent inhibition of novel PKC isotypes δ, ε, η, and θ, with IC50 values as low as 5 nM for PKCε and PKCη [1]. Critically, these compounds displayed 10–100-fold selectivity over classical PKC isotypes α and β [1]. The prototype compound 11 demonstrated in vivo efficacy following oral dosing in a mouse SEB model [1]. This selectivity profile is a hallmark of the 2,6-naphthyridine core and is not readily achieved with alternative heterocyclic templates.

Protein kinase C isoform selectivity ATP-competitive inhibitors

FGFR4 Inhibitor with 2,6-Naphthyridine Core Achieves Selectivity Comparable to Fisogatinib

A novel FGFR4 inhibitor featuring a 2,6-naphthyridine scaffold (Compound 11) exhibited nanomolar potency against FGFR4-overexpressing Huh7 cell lines and high selectivity over FGFR1–3 isoforms, with a selectivity profile comparable to the clinical candidate fisogatinib [1]. In vivo, Compound 11 demonstrated significant antitumor efficacy in Huh7 and Hep3B HCC xenograft models [1]. This benchmark comparison demonstrates that 2,6-naphthyridine-containing molecules can achieve selectivity parity with advanced clinical compounds.

FGFR4 hepatocellular carcinoma kinase selectivity

High-Value Application Scenarios for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- Based on Quantitative Evidence


GPCR Antagonist Discovery Requiring Isoform Selectivity

The 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold has been validated as a core pharmacophore for CCR2 antagonists with 10-fold selectivity over CCR5 [1]. Researchers developing selective chemokine receptor modulators can leverage this scaffold to achieve the potency and selectivity windows required for differentiating therapeutic candidates from pan-active alternatives.

Kinase Inhibitor Programs Targeting Novel PKC Isoforms

Compounds derived from the 2,6-naphthyridine template achieve 10–100-fold selectivity for novel PKC isotypes (δ, ε, η, θ) over classical PKCs [2]. This selectivity profile is critical for programs aiming to modulate immune cell function or oncology targets while minimizing cardiovascular or other classical PKC-mediated toxicities.

Selective FGFR4 Inhibitor Development for Hepatocellular Carcinoma

The 2,6-naphthyridine scaffold has produced FGFR4 inhibitors with selectivity profiles comparable to fisogatinib and demonstrated in vivo antitumor efficacy in HCC xenograft models [3]. This scaffold is therefore a validated starting point for medicinal chemistry efforts focused on FGF19-FGFR4-driven liver cancers.

Structure-Based Design of Tankyrase/PARP Inhibitors

Studies have quantified that ring nitrogen introduction into carbocyclic scaffolds causes >1000-fold activity loss, whereas reduction to tetrahydro derivatives (analogous to the 3,4-dihydro state) restores low nanomolar potency and isoform selectivity [4]. The 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold thus offers a privileged oxidation state for maintaining target engagement in PARP superfamily inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.